3-Chloro-4-fluoro-2'-iodobenzophenone
Overview
Description
3-Chloro-4-fluoro-2'-iodobenzophenone is a useful research compound. Its molecular formula is C13H7ClFIO and its molecular weight is 360.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Compounds
3-Chloro-4-fluoro-2'-iodobenzophenone serves as a key precursor in the synthesis of complex organic molecules. For instance, it has been used in the formation of acridine and triazole derivatives through chemical reactions that highlight its reactivity and utility in creating compounds with potential biological activities (Satheeshkumar et al., 2017; Shukla et al., 2014).
Molecular Geometry and Chemical Reactivity Studies
Research involving this compound also focuses on understanding its molecular geometry and chemical reactivity through quantum chemical studies. Such analyses aid in identifying chemically active sites of the compound, which are crucial for its reactivity and potential applications in organic synthesis (Prasad et al., 2017).
Development of High-Performance Materials
Additionally, this compound is used in the development of high-performance polymers and materials. For example, it has been involved in the synthesis of fluorinated phthalazinone monomers and their polymers, which exhibit excellent thermal properties and solubility, making them suitable for applications in engineering plastics and optical waveguides (Xiao et al., 2003).
Analytical and Theoretical Investigations
The compound's structural properties and interactions have been explored through analytical and theoretical investigations, such as vibrational spectroscopy and density functional theory (DFT) calculations. These studies provide insights into the compound's thermodynamic properties and potential energy distributions, which are important for its application in chemical synthesis and material science (Chaitanya et al., 2011).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
3-Chloro-4-fluoro-2’-iodobenzophenone may participate in the synthesis of 3-carboxythiophene analogs . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-fluoro-2’-iodobenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-10-7-8(5-6-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMBYSTOCZMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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